5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
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Overview
Description
5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent . This reaction is carried out in water, making it an environmentally friendly approach. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodobenzene diacetate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include iodobenzene diacetate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment. It has shown significant cytotoxic activities against various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
5,7-dimethyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a fused triazole and thiadiazine ring system, known for its diverse pharmacological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for targeted biological activity, particularly in cancer treatment.
Properties
IUPAC Name |
5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDHGOUQPZWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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